molecular formula C3H4 B1206475 Allene CAS No. 463-49-0

Allene

Cat. No. B1206475
CAS RN: 463-49-0
M. Wt: 40.06 g/mol
InChI Key: IYABWNGZIDDRAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allenes, compounds with a C=C=C core structure, have intrigued scientists for their unique geometric and electronic properties, serving as versatile intermediates in organic synthesis. The allure of allenes lies in their ability to engage in diverse chemical reactions, thanks to their cumulated diene system, which imparts both reactivity and selectivity.

Synthesis Analysis

Recent advances have expanded the methodologies for allene synthesis, highlighting their role as crucial building blocks in complex molecular construction. Techniques such as electrophilic addition, cyclization reactions, and the use of palladium-catalyzed hydrogen-transfer reactions have been developed, offering efficient pathways to generate allenes from readily available starting materials, including propargylic alcohols and alkynes, with notable regio- and stereoselectivity (Ma, 2009), (Nakamura et al., 2004).

Molecular Structure Analysis

Allenes exhibit a unique molecular structure where two double bonds are cumulated, leading to a linear triatomic segment with perpendicular planes of π orbitals. This geometric arrangement has been elucidated through techniques such as NMR in nematic solvents and high-resolution photoelectron spectroscopy, providing insights into the bond lengths and angles critical for understanding allene's reactivity and interactions (Sackmann, 1969), (Yang et al., 1990).

Chemical Reactions and Properties

Allenes participate in a wide range of chemical reactions, including electrophilic additions, cycloadditions, and catalytic asymmetric syntheses. Their ability to undergo transformation under mild conditions while retaining stereogenic information makes them invaluable for constructing complex molecular architectures. Notably, allenes have been employed in gold-catalyzed nucleophilic cyclizations and palladium-catalyzed intermolecular cycloadditions, demonstrating their utility in forming carbo- and heterocycles with high efficiency and selectivity (Krause & Winter, 2011), (Ye & Ma, 2014).

Scientific Research Applications

Allenes are valuable organic molecules that feature unique physical and chemical properties . They are often found in natural products and act as versatile building blocks for the access of complex molecular targets . Here are some fields where they have applications:

  • Natural Product Synthesis : Allenes are key moieties found in many natural products . They serve as valuable building blocks toward complex molecular targets, revealing novel applications in natural product synthesis .

  • Pharmaceutical Chemistry : Allenes are also found in many pharmaceuticals . They have shown their value in pharmaceutical chemistry, where they are used in the synthesis of complex molecular targets .

  • Materials Science : In the field of materials science, allenes have proven their worth. They are used in the synthesis of functional materials .

  • Organic Synthesis : Allenes serve as versatile synthons in the fields of modern organic synthesis . They are used in a wide array of approaches for allene synthesis, such as prototropic isomerization of alkynes, sigmatropic rearrangement of propargylics, addition to 1,3-enynes, 1,2-eliminations, nucleophilic substitutions, and other efficient methods .

  • Bioactive Molecule Design : In the design of bioactive molecules, allenes play a significant role . They are used as synthons in the design of these molecules .

For each of these applications, various methodologies and pathways have been established for the synthesis of allenes . Recently, more methods for radical synthesis of allenes have been developed, emphasizing their great synthetic values . These methods involve categorizing them into different types of substrates as well as distinct catalytic systems .

  • Radical Transformations for Allene Synthesis : Radical transformations have been used for allene synthesis . This involves the synthesis of allenes via radical intermediates by categorizing them into different types of substrates as well as distinct catalytic systems . The mechanistic studies and synthetic challenges are often highlighted in this field .

  • Synthesis of Allenic Natural Products and Allenic-Based Optoelectronic Materials : Allenes have been used in the synthesis of allenic natural products and allenic-based optoelectronic materials . This involves a variety of new methodologies and pathways for the synthesis of allenes .

Safety And Hazards

Allene is an extremely flammable gas and contains gas under pressure; it may explode if heated . It is advised to keep away from heat, sparks, open flames, and hot surfaces .

Future Directions

Allenes have become important and versatile building blocks in organic chemistry . They are being used in the synthesis of heterocyclic compounds . The development of synthetic methodologies to obtain allenes is an interesting research goal .

properties

IUPAC Name

propa-1,2-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4/c1-3-2/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYABWNGZIDDRAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4
Record name PROPADIENE, STABILIZED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/14858
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Propadiene
Source Wikipedia
URL https://en.wikipedia.org/wiki/Propadiene
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24979-93-9
Record name Polyallene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24979-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID1029178, DTXSID801027035
Record name 1,2-Propadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1029178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Propadiene-1,3-diylidene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

40.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Propadiene, stabilized appears as a colorless flammable gas. May become unstable. Not toxic but asphyxiation may occur because of displacement of oxygen. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Liquid, Colorless gas; [HSDB]
Record name PROPADIENE, STABILIZED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/14858
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2-Propadiene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propadiene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1542
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

-34.5 °C @ 760 MM HG
Record name PROPADIENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5135
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

INSOL IN WATER; SOL IN BENZENE, PETROLEUM ETHER
Record name PROPADIENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5135
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.787
Record name PROPADIENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5135
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

5430.0 [mmHg]
Record name Propadiene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1542
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Allene

Color/Form

GAS, COLORLESS

CAS RN

463-49-0, 12075-35-3, 60731-10-4
Record name PROPADIENE, STABILIZED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/14858
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Allene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=463-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propadiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbon trimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012075353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propadienylidene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060731104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Propadiene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Propadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1029178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Propadiene-1,3-diylidene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.670
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPADIENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AV0LZ8QKB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PROPADIENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5135
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

-136 °C
Record name PROPADIENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5135
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allene

Citations

For This Compound
81,800
Citations
C Allene, R Cossart - The Journal of physiology, 2010 - Wiley Online Library
Several patterns of coherent activity have been described in developing cortical structures, thus providing a general framework for network maturation. A detailed timely description of …
Number of citations: 107 physoc.onlinelibrary.wiley.com
AA Cattani, C Allene, V Seifert, F Rosenow… - …, 2016 - Wiley Online Library
Patients who have sustained brain injury or had developmental brain lesions present a non‐negligible risk for developing delayed epilepsy. Finding therapeutic strategies to prevent …
Number of citations: 52 onlinelibrary.wiley.com
C Allene, A Cattani, JB Ackman, P Bonifazi… - Journal of …, 2008 - Soc Neuroscience
Developing cortical networks generate a variety of coherent activity patterns that participate in circuit refinement. Early network oscillations (ENOs) are the dominant network pattern in …
Number of citations: 278 www.jneurosci.org
C Allene, JP Pons, R Keriven - 2008 19th international …, 2008 - ieeexplore.ieee.org
In this paper, we propose a novel method for creating a high-quality texture atlas from a 3D model and a set of calibrated images. Our method focuses on avoiding visual artifacts such …
Number of citations: 219 ieeexplore.ieee.org
…, P Guigue, P Bonifazi, R Batista-Brito, C Allene… - Neuron, 2011 - cell.com
Connectivity in the developing hippocampus displays a functional organization particularly effective in supporting network synchronization, as it includes superconnected hub neurons. …
Number of citations: 154 www.cell.com
E Viennet, C Garros, R Lancelot… - Parasites & …, 2011 - parasitesandvectors.biomedcentral …
The emergence and massive spread of bluetongue in Western Europe during 2006-2008 had disastrous consequences for sheep and cattle production and confirmed the ability of …
NF Pelz, JP Morken - Organic letters, 2006 - ACS Publications
… have developed the enantioselective diboration of simple allene substrates (1→2, Scheme 1… -forming sequence that arises from sequential allene diboration, hydroboration, and Suzuki−…
Number of citations: 56 pubs.acs.org
C Garros, L Gardes, X Allene, I Rakotoarivony… - Infection, genetics and …, 2011 - Elsevier
Culicoides are small biting midges involved worldwide in the transmission of bluetongue and African horse sickness viruses. Feeding behaviours of Palaearctic biting midge species …
Number of citations: 99 www.sciencedirect.com
C Allene, J Lourenço, A Bacci - Trends in neurosciences, 2015 - cell.com
In the neocortex, different types of excitatory and inhibitory neurons connect to one another following a detailed blueprint, defining functionally-distinct subnetworks, whose activity and …
Number of citations: 30 www.cell.com
T Ayllón, AM Nijhof, W Weiher, B Bauer, X Allène… - Parasites & …, 2014 - Springer
Background Culicoides spp. play an important role in the transmission of several vector-borne pathogens such as Bluetongue and Schmallenberg virus in Europe. To better understand …
Number of citations: 83 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.